

A Comprehensive Technical Guide to the Solubility of Scandium(III) Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scandium(III) carbonate*

Cat. No.: *B3053141*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of **scandium(III) carbonate** ($\text{Sc}_2(\text{CO}_3)_3$) in various solvents. This document is intended to be a valuable resource for professionals in research, science, and drug development who work with scandium compounds. It consolidates available data, outlines experimental protocols for solubility determination, and visualizes the dissolution pathways.

Executive Summary

Scandium(III) carbonate is a white solid that serves as a precursor for the synthesis of other scandium compounds. Its solubility is a critical parameter in many chemical processes, including extraction, purification, and the formation of scandium-containing materials. This guide reveals that while the aqueous solubility of **scandium(III) carbonate** is a subject of conflicting reports, its dissolution behavior in acidic and alkaline solutions is more clearly defined. In acidic media, it readily dissolves with the evolution of carbon dioxide. In alkaline carbonate and bicarbonate solutions, its solubility is enhanced through the formation of soluble carbonate complexes.

Solubility Profile of Scandium(III) Carbonate

The solubility of **scandium(III) carbonate** is highly dependent on the nature of the solvent. The following sections detail its behavior in aqueous, acidic, alkaline, and organic solvents.

Aqueous Solubility

There are conflicting reports regarding the solubility of **scandium(III) carbonate** in water. Some sources describe it as soluble[1][2][3], while a larger number of chemical suppliers and databases classify it as insoluble in water[4][5][6][7]. This discrepancy may arise from the hydrolysis of the scandium(III) ion in aqueous solutions, which can lead to the precipitation of scandium hydroxide, $\text{Sc}(\text{OH})_3$. The hydrolysis of the $\text{Sc}^{3+}(\text{aq})$ ion is a significant factor to consider in aqueous systems[1][2].

To date, a definitive experimentally determined solubility product constant (K_{sp}) for **scandium(III) carbonate** has not been widely reported in the scientific literature. For comparison, the K_{sp} of scandium hydroxide, $\text{Sc}(\text{OH})_3$, is approximately 2.22×10^{-31} [8][9].

Acidic and Alkaline Solubility

Scandium(III) carbonate exhibits significant solubility in both acidic and certain alkaline environments.

- Acidic Solutions: **Scandium(III) carbonate** readily dissolves in dilute mineral acids, such as hydrochloric acid (HCl) and nitric acid (HNO₃), with the evolution of carbon dioxide gas[4][5][6]. This reaction proceeds due to the protonation of the carbonate ion, which shifts the dissolution equilibrium forward.
- Alkaline Solutions: In alkaline solutions, particularly in the presence of excess carbonate or bicarbonate ions, the solubility of scandium compounds can be enhanced through the formation of soluble complex carbonates[10][11]. For instance, the formation of the complex ion $[\text{Sc}(\text{CO}_3)_4]^{5-}$ has been reported in sodium carbonate solutions, leading to the crystallization of salts such as $\text{Na}_5\text{Sc}(\text{CO}_3)_4 \cdot 18\text{H}_2\text{O}$ [10].

Solubility in Organic Solvents

There is currently a lack of available data in the scientific literature regarding the solubility of **scandium(III) carbonate** in common organic solvents such as ethanol, methanol, and acetone.

Quantitative Solubility Data

Due to the limited availability of precise quantitative data for the solubility of **scandium(III) carbonate**, the following table summarizes the available qualitative and semi-quantitative

information.

Solvent System	Solubility	Observations and Remarks	Citations
Water (H_2O)	Conflicting Reports (Insoluble to Soluble)	The discrepancy is likely due to hydrolysis of the Sc^{3+} ion. A definitive K_{sp} value is not readily available.	[1] [2] [3] [4] [5] [6] [7]
Dilute Mineral Acids (e.g., HCl , HNO_3)	Soluble	Dissolves with the effervescence of carbon dioxide.	[4] [5] [6]
Alkaline Carbonate/Bicarbonat e Solutions	Increased Solubility	Forms soluble complex carbonates, such as $[\text{Sc}(\text{CO}_3)_4]^{5-}$.	[10] [11]
Organic Solvents (e.g., Ethanol, Methanol)	No Data Available		

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of **scandium(III) carbonate** are not prevalent in the literature, established methods for sparingly soluble salts can be adapted.

General Protocol for K_{sp} Determination via Titration

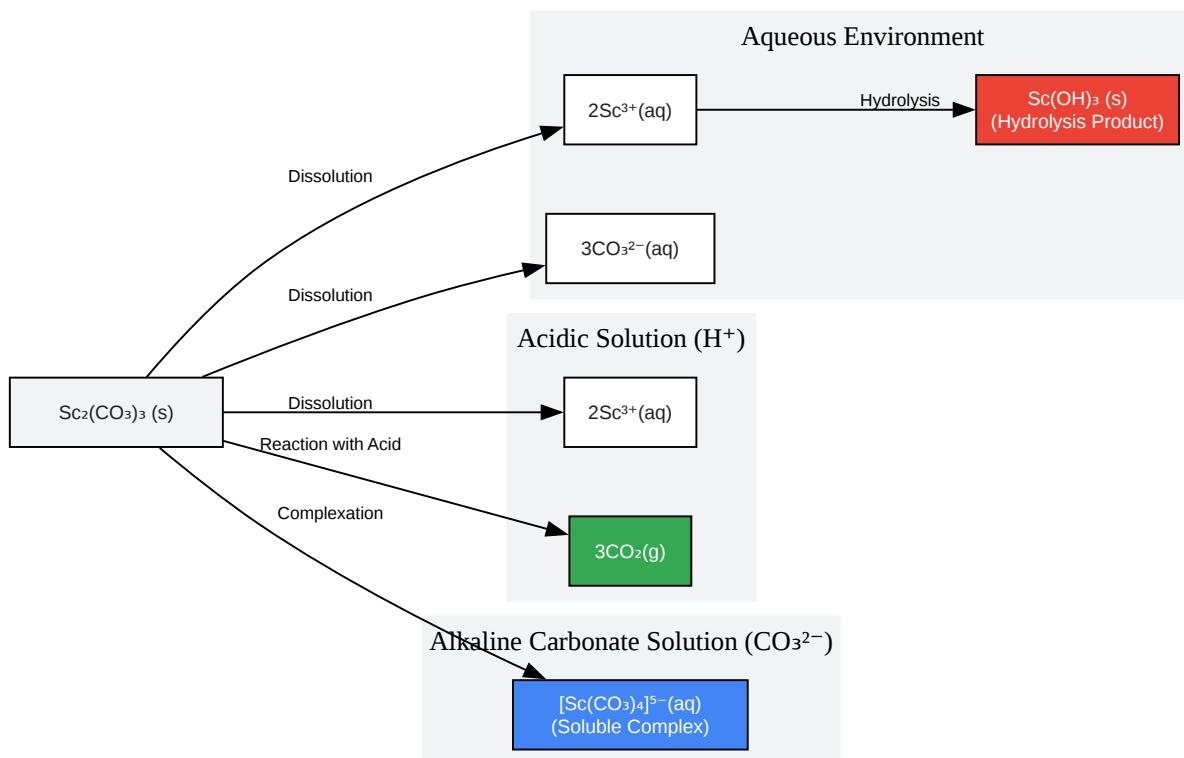
This method is adapted from procedures used for determining the K_{sp} of other sparingly soluble carbonates and hydroxides[\[12\]](#).

Objective: To determine the molar solubility and solubility product constant (K_{sp}) of **scandium(III) carbonate** in water.

Materials:

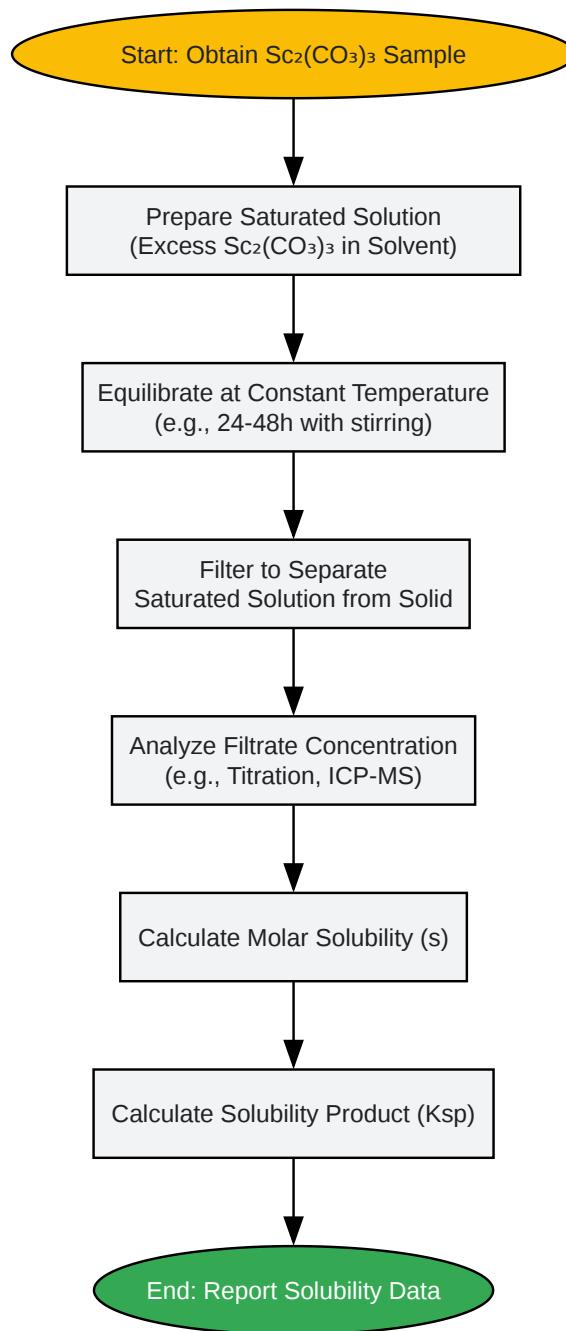
- **Scandium(III) carbonate** ($\text{Sc}_2(\text{CO}_3)_3$) powder
- Deionized water
- Standardized solution of a strong acid (e.g., 0.01 M HCl)
- A suitable indicator (e.g., methyl orange) or a pH meter
- Magnetic stirrer and stir bars
- Filtration apparatus (e.g., vacuum filtration with a Büchner funnel)
- Volumetric flasks, pipettes, and burette

Procedure:


- Preparation of a Saturated Solution:
 - Add an excess amount of **scandium(III) carbonate** powder to a known volume of deionized water in a flask.
 - Stir the mixture vigorously for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
- Separation of the Saturated Solution:
 - Carefully filter the suspension to separate the saturated solution from the undissolved solid. It is crucial to avoid transferring any solid particles into the filtrate.
- Titration:
 - Pipette a precise volume of the clear, saturated **scandium(III) carbonate** solution into a clean flask.
 - Add a few drops of a suitable indicator or insert a calibrated pH electrode.
 - Titrate the solution with a standardized strong acid solution until the endpoint is reached. The reaction is: $2\text{Sc}^{3+}(\text{aq}) + 3\text{CO}_3^{2-}(\text{aq}) + 6\text{H}^+(\text{aq}) \rightarrow 2\text{Sc}^{3+}(\text{aq}) + 3\text{H}_2\text{CO}_3(\text{aq})$.

- Calculations:

- From the volume of the titrant used, calculate the molar concentration of the carbonate ions (CO_3^{2-}) in the saturated solution.
- Based on the stoichiometry of $\text{Sc}_2(\text{CO}_3)_3$, determine the molar concentration of the scandium ions (Sc^{3+}).
- Calculate the molar solubility (s) of **scandium(III) carbonate**.
- Calculate the solubility product constant (K_{sp}) using the expression: $K_{\text{sp}} = [\text{Sc}^{3+}]^2[\text{CO}_3^{2-}]^3$.


Visualizing Dissolution and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the dissolution pathways of **scandium(III) carbonate** and a typical experimental workflow for solubility determination.

[Click to download full resolution via product page](#)

Caption: Dissolution pathways of scandium(III) carbonate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of **scandium(III) carbonate** is a nuanced topic characterized by conflicting reports on its aqueous behavior and more predictable dissolution in acidic and alkaline carbonate media. For researchers and professionals in drug development, understanding these solubility characteristics is essential for controlling reaction conditions, developing purification strategies, and synthesizing novel scandium-based materials. The provided experimental framework offers a starting point for the precise determination of its solubility parameters, which are crucial for advancing the applications of this important scandium compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The hydration of the scandium(III) ion in aqueous solution and crystalline hydrates studied by XAFS spectroscopy, large-angle X-ray scattering and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Scandium Chemistry oxidation state +3 Sc3+ complexes complex ions chemical reactions balanced equations Yttrium, Lanthanum Actinium Lutetium Lawrencium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 7. americanelements.com [americanelements.com]
- 8. Scandium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. americanelements.com [americanelements.com]
- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Scandium(III) Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3053141#scandium-iii-carbonate-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com